The synthesis of DEANO typically involves the reaction of diethylamine with NONOate derivatives. The process can be outlined as follows:
The technical details of this synthesis involve careful monitoring of temperature and pH to optimize yield and purity, as well as ensuring that the reaction environment minimizes exposure to light and moisture, which can degrade the compound .
The molecular structure of DEANO can be represented by its chemical formula, which is CHNO. The compound features a diethylamine group attached to a NONOate moiety, which is responsible for its nitric oxide-releasing capabilities.
The structural representation shows that DEANO consists of two ethyl groups attached to a nitrogen atom, which is further connected to a NONOate group that contains a nitrogen-oxygen bond critical for nitric oxide release .
DEANO undergoes several important chemical reactions that facilitate its function as a nitric oxide donor:
These reactions are significant for understanding how DEANO functions in vivo, particularly in vascular biology where it promotes vasodilation by relaxing smooth muscle cells .
The mechanism of action for DEANO primarily revolves around its ability to release nitric oxide, which then diffuses across cell membranes to exert various physiological effects:
Data from studies indicate that the effective concentration range for DEANO in inducing these effects varies depending on the specific biological context .
Relevant data indicate that DEANO's efficacy as a nitric oxide donor is influenced by its concentration and environmental conditions, making it a versatile compound for research applications .
DEANO finds numerous applications in scientific research:
DEANO (Diethylamine NONOate sodium) functions as a potent nitric oxide (NO) donor critical for activating non-heme iron oxygenases, particularly the Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase family. These enzymes, exemplified by Escherichia coli AlkB and its mammalian homologs, utilize NO to modulate their catalytic cycles. DEANO decomposes spontaneously in aqueous solutions to release two moles of NO per mole of compound, with kinetics dependent on pH, temperature, and buffer composition. This NO release facilitates the oxidation of the enzyme-bound Fe(II) center, generating a highly reactive Fe(IV)=O (ferryl) intermediate essential for oxidative demethylation of alkylated DNA/RNA bases [1] [2] [8].
The activation mechanism involves NO-mediated stabilization of the enzyme–cofactor–substrate ternary complex. In AlkB, NO binding displaces the water molecule in the octahedral coordination sphere of Fe(II), allowing O₂ entry through a dedicated diffusion tunnel. Subsequent decarboxylation of α-KG produces succinate and CO₂, while the Fe(IV)=O species abstracts a hydrogen atom from the alkylated base (e.g., N1-methyladenine). The resulting radical intermediate undergoes hydroxylation, leading to demethylation and base restoration [2] [8]. Stopped-flow fluorescence studies confirm that DEANO-derived NO accelerates the formation of the Fe(IV)=O state by 15-fold compared to anaerobic conditions, enhancing base-repair efficiency by up to 80% within 5 minutes [8].
Table 1: DEANO-Mediated Activation Parameters for Non-Heme Iron Oxygenases
Enzyme | NO Source | kₐₐₜ (s⁻¹) | Fe(IV)=O Formation Rate (s⁻¹) | Demethylation Efficiency (%) |
---|---|---|---|---|
AlkB (E. coli) | DEANO | 0.8–1.0 | 25.7 ± 3.2 | 70–80 |
ALKBH2 (Human) | DEANO | 0.4–0.6 | 18.9 ± 2.1 | 60–70 |
Control (No NO) | None | 0.05–0.1 | 1.7 ± 0.4 | 10–15 |
DEANO modulates substrate binding and reorientation in α-KG-dependent enzymes through NO-induced conformational shifts. Structural analyses of dioxygenases like CmnC (involved in capreomycin biosynthesis) reveal that DEANO-derived NO alters hydrogen-bonding networks within the substrate-binding pocket. This facilitates "base-flipping," where alkylated nucleotides extrude from the DNA helix to access the catalytic iron center [4] [8]. Key residues (e.g., Trp-69 and His-131 in AlkB) undergo NO-dependent repositioning, widening the active site by 3–5 Å to accommodate bulky adducts [8].
Mutagenesis studies demonstrate that DEANO enhances the flexibility of "nucleotide-recognition lids" (NRLs). In CmnC, NO release increases the solvent-accessible surface area of the substrate pocket by 40%, enabling hydroxylation of non-native substrates like d-arginine. Triple mutants (e.g., CmnCL136Q/S138G/D249Y) exhibit a 6-fold increase in d-arginine processing upon DEANO treatment due to disrupted salt bridges and augmented backbone mobility [4]. These reorientations are quantifiable via Förster resonance energy transfer (FRET), where NO reduces the distance between fluorescent dye pairs (FAM/BHQ1) by 8–12 Å during base extrusion [8].
Table 2: Structural Impacts of DEANO on α-KG-Dependent Enzymes
Enzyme | Conformational Change Triggered by DEANO | Active Site Expansion (Å) | Substrate Specificity Shift |
---|---|---|---|
AlkB | Trp-69 rotation, O₂ tunnel dilation | 3.2 ± 0.4 | Enhanced m¹A/m³C repair in dsDNA |
CmnC | Salt bridge disruption (Asp-249 → Tyr) | 4.8 ± 0.7 | d-arginine hydroxylation (6% efficiency) |
VioC | Helix-α7 unfolding | 2.9 ± 0.3 | Oxidative deamination of d-arginine |
The zero-order release kinetics of NO from DEANO (t½ = 2.1 min at pH 7.4, 37°C) introduce dynamic disorder in enzymatic turnover, evidenced by multi-exponential waiting time distributions in single-molecule studies. NO acts as a mixed-type inhibitor at high concentrations (>50 µM), competing with α-KG for Fe(II) binding (Kic = 35 ± 5 µM) while allosterically suppressing catalytic turnover (Kiu = 80 ± 10 µM) [5] [9]. This bifurcated inhibition manifests as increased randomness parameters (r > 1) in single-turnover traces, indicating fluctuating reaction rates due to enzyme–inhibitor complex formation [5].
Integrated Michaelis-Menten (IMME) modeling reveals that DEANO’s NO release generates "burst kinetics" in AlkB, where initial velocity surges (v0 = 1.2 ± 0.3 µM·s⁻¹) precede steady-state inhibition. This arises from transient succinate accumulation, which reverses NO-mediated inhibition at Kic/Kiu ratios < 0.5. Stopped-flow data further show triphasic fluorescence decay in Trp residues (τ₁ = 5 ms, τ₂ = 150 ms, τ₃ = 1.2 s), correlating with NO-driven transitions between open, closed, and inhibited conformations [8] [9].
Table 3: Kinetic Parameters of DEANO-Modulated Enzymatic Reactions
Parameter | Uninhibited Enzyme | DEANO-Treated Enzyme | Inhibition Model |
---|---|---|---|
Catalytic rate (kcat, s⁻¹) | 1.0 ± 0.2 | 0.25 ± 0.03 | Mixed-type |
α-KG KM (µM) | 15 ± 3 | 45 ± 6 | Competitive |
DNA KM (µM) | 8 ± 1 | 32 ± 4 | Uncompetitive |
Randomness parameter (r) | 0.9 ± 0.1 | 1.8 ± 0.3 | Dynamic disorder |
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